2-[1-(furan-2-ylcarbonyl)-3-oxodecahydroquinoxalin-2-yl]-N-(3-methylphenyl)acetamide
Overview
Description
2-[1-(furan-2-ylcarbonyl)-3-oxodecahydroquinoxalin-2-yl]-N-(3-methylphenyl)acetamide is a complex organic compound that features a furan ring, a quinoxaline derivative, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(furan-2-ylcarbonyl)-3-oxodecahydroquinoxalin-2-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps:
Thioamide Formation: The resulting amide is treated with excess diphosphorus pentasulfide (P2S5) in anhydrous toluene under reflux to yield the corresponding thioamide.
Oxidation: The thioamide is then oxidized with potassium ferricyanide in an alkaline medium to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various dicarbonyl compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide is commonly used for oxidation reactions.
Substitution Reagents: Nitrating agents, bromine, formaldehyde, and acyl chlorides are used for substitution reactions.
Major Products
Oxidation Products: Dicarbonyl compounds.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: May serve as a lead compound for the development of new pharmaceuticals.
Industry: Could be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and quinoxaline moiety could play crucial roles in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: Shares the furan ring and has similar synthetic routes.
1,4-Bis(furan-2-ylcarbonyl)piperazine: Contains the furan-2-ylcarbonyl group and is used in pharmaceutical testing.
Uniqueness
2-[1-(furan-2-ylcarbonyl)-3-oxodecahydroquinoxalin-2-yl]-N-(3-methylphenyl)acetamide is unique due to its combination of a furan ring, a quinoxaline derivative, and an acetamide group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-(furan-2-carbonyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]-N-(3-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-14-6-4-7-15(12-14)23-20(26)13-18-21(27)24-16-8-2-3-9-17(16)25(18)22(28)19-10-5-11-29-19/h4-7,10-12,16-18H,2-3,8-9,13H2,1H3,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVQUFHTUQQOGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)NC3CCCCC3N2C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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